molecular formula C12H19NO5 B2514372 (3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid CAS No. 2187426-29-3

(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2514372
M. Wt: 257.286
InChI Key: CMWJMVKHSVMLEL-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
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Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Understanding the mechanisms by which carboxylic acids inhibit biocatalysts is crucial for engineering microbial strains for improved industrial performance. Carboxylic acids, including derivatives similar to the mentioned compound, can inhibit microbial cells at concentrations below desired yields, affecting their membrane and internal pH. Insights into these mechanisms help in developing strategies to enhance microbial tolerance to such compounds, which is essential for biotechnological applications involving carboxylic acids as feedstocks or intermediates in production processes (Jarboe, Royce, & Liu, 2013).

Bio-Valorization of Organic Waste

The role of medium-chain carboxylic acids (MCCAs) in valorizing low-value organic waste through microbial chain elongation metabolism showcases a promising area of research. Electricity can steer the formation of MCCAs, highlighting an innovative approach to converting waste into valuable chemicals. This process demonstrates the potential of using carboxylic acids in sustainable development and energy systems, which might also extend to compounds with similar structures (Liu et al., 2023).

Antimicrobial and Antioxidant Activities of Carboxylic Acids

Research on natural carboxylic acids from plants has shown that these compounds possess significant antimicrobial and antioxidant activities. The structure-activity relationship analysis of different carboxylic acids, such as benzoic acid and cinnamic acid, reveals that these properties are influenced by the number of hydroxyl groups and conjugated bonds. Such insights are crucial for developing new antimicrobial and antioxidant agents, potentially extending to synthetic derivatives like the compound (Godlewska-Żyłkiewicz et al., 2020).

Synthesis of Novel CNS Acting Drugs

Heterocycles and carboxylic acids serve as precursors for synthesizing compounds with central nervous system (CNS) activity. The diverse functional groups in these compounds facilitate the creation of a wide range of pharmaceuticals, highlighting the importance of carboxylic acid derivatives in medicinal chemistry. Understanding the structural foundations of these activities could inform the development of new drugs, including those related to the compound of interest (Saganuwan, 2017).

properties

IUPAC Name

(3aS,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-4-5-17-9(7)6-8(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJMVKHSVMLEL-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCOC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCO[C@H]2C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid

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